![molecular formula C19H20N2O5 B4116229 N~2~-benzyl-N~1~-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B4116229.png)

N~2~-benzyl-N~1~-[2-(methoxycarbonyl)phenyl]-alpha-asparagine

Descripción general

Descripción

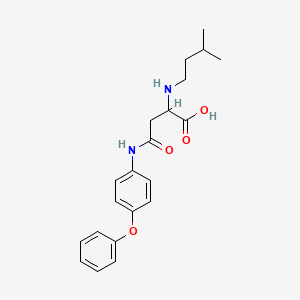

N~2~-benzyl-N~1~-[2-(methoxycarbonyl)phenyl]-alpha-asparagine, also known as B-Methyl-L-Asparagine (BM-L-Asn), is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in drug development and biochemical research.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in exceptionally mild and functional group-tolerant reaction conditions. The key component is the organoboron reagent, which is relatively stable, readily prepared, and environmentally benign. N~2~-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine can serve as a boron reagent in SM coupling reactions .

Boron-Based Drug Design

Boron compounds are essential for designing new drugs and drug delivery devices. Although N2-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine is only marginally stable in water, its boron-carrier properties could be harnessed for targeted drug delivery or neutron capture therapy .

Aromatic Substitution Reactions

At the benzylic position, N2-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine can undergo various reactions:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) .

- Nucleophilic Substitution (SN1) : The resonance-stabilized carbocation formed at the benzylic position allows for substitution reactions .

- Oxidation : The benzylic position can also be oxidized to form a carboxylic acid .

N-Heterocyclic Carbenes (NHCs) and Metal Complexes

N~2~-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine could serve as a precursor for N-heterocyclic carbenes (NHCs) or metal NHC complexes. These compounds find applications in catalysis and medicinal chemistry .

Amine Derivatives

As an amine, N2-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine belongs to the class of linear 1,3-diarylpropanoids. Understanding its reactivity and properties can contribute to the development of novel amine-based compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetReceptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s known that benzylic compounds can undergonucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule

Biochemical Pathways

It’s known that compounds targeting tyrosine-protein phosphatase beta can influence pathways related tocell growth and differentiation . The exact downstream effects would depend on the specific changes induced by the compound in the target protein.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its potential target, it might influence processes likecell growth, differentiation, and oncogenic transformation .

Propiedades

IUPAC Name |

3-(benzylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-26-19(25)14-9-5-6-10-15(14)21-18(24)16(11-17(22)23)20-12-13-7-3-2-4-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBMSYFPHDRQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(CC(=O)O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-benzyl-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4116147.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116159.png)

![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116165.png)

![methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4116186.png)

![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)

![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)

![N-(2-furylmethyl)-N-[3-(4-methoxyphenyl)-4-phenylbutyl]propanamide](/img/structure/B4116217.png)

![1-(3-bromophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116232.png)

![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116241.png)